Kanzonol C

Vue d'ensemble

Description

KANZONOL C est un composé organique connu pour ses applications thérapeutiques potentielles, en particulier en tant qu’inhibiteur de la tyrosinase. Il s’agit d’un solide cristallin blanc soluble dans l’eau, l’éthanol et les solvants éthérés. Le composé a montré un potentiel prometteur pour inhiber la croissance et la division des cellules tumorales, ce qui en fait un candidat pour les traitements anticancéreux .

Applications De Recherche Scientifique

KANZONOL C has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting tyrosinase, an enzyme involved in melanin production.

Medicine: this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.

Industry: The compound is used in the development of new pharmaceuticals and as a standard in analytical chemistry

Mécanisme D'action

KANZONOL C exerce ses effets principalement en inhibant l’activité de la tyrosinase. Cette enzyme joue un rôle crucial dans la production de mélanine et d’autres pigments. En inhibant la tyrosinase, this compound peut interférer avec la croissance et la division des cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent la perturbation des voies de transduction du signal qui régulent la prolifération et la survie cellulaires .

Analyse Biochimique

Biochemical Properties

Kanzonol C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . These interactions highlight the compound’s potential as a therapeutic agent for treating infections and inflammatory conditions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxicity against cancer cell lines, including A549 and HCT116 cells, with IC50 values of 9.67 µM and 8.85 µM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the MAPK and NF-κB signaling pathways, which play essential roles in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits the activity of bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound modulates the activity of proteins involved in the MAPK and NF-κB signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions underpin the compound’s therapeutic potential in treating infections, inflammation, and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable when stored at 4°C and protected from light . Its stability in solution has not been extensively studied, and it is recommended to use stock solutions within one month to avoid degradation . Long-term studies have shown that this compound can maintain its cytotoxic and antimicrobial activities over extended periods, making it a reliable compound for research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity and antimicrobial activity . At lower doses, this compound can effectively inhibit the growth of bacteria and fungi without causing significant toxicity to host cells . At higher doses, this compound may induce toxic or adverse effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. As a flavonoid, this compound is a part of the flavonoid biosynthetic pathway, which involves several enzymatic reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Additionally, this compound may affect the metabolism of other compounds by inhibiting or activating specific enzymes, thereby altering their bioavailability and therapeutic efficacy . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components . These factors determine the compound’s bioavailability and therapeutic potential in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, this compound can accumulate in the cytoplasm, where it influences cell signaling pathways and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KANZONOL C implique généralement des étapes chimiques spécifiques. Une méthode courante est l’oxydation d’anilines substituées. Ce processus nécessite des conditions de réaction précises, notamment des températures contrôlées et l’utilisation d’agents oxydants spécifiques. Les étapes exactes peuvent varier en fonction du rendement et de la pureté souhaités du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l’échelle des méthodes de synthèse en laboratoire. Cela comprend souvent l’optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Le processus peut impliquer des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

KANZONOL C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.

Réduction : Cette réaction peut être utilisée pour convertir this compound en différents dérivés présentant des propriétés variées.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utile pour modifier l’activité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction telles que la température, le pH et le choix du solvant sont cruciales pour déterminer le résultat de ces réactions .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire divers alcools ou amines .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle dans l’étude des mécanismes réactionnels.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, en particulier son rôle dans l’inhibition de la tyrosinase, une enzyme impliquée dans la production de mélanine.

Médecine : this compound est étudié pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber la croissance des cellules tumorales.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique

Comparaison Avec Des Composés Similaires

KANZONOL C peut être comparé à d’autres composés similaires tels que l’isobavachalcone et le 4-hydroxycarotène. Ces composés présentent également des propriétés antimicrobiennes et anticancéreuses, mais diffèrent dans leurs mécanismes d’action spécifiques et leurs cibles moléculaires. This compound est unique en son rôle double en tant qu’antimicrobien et inhibiteur de la tyrosinase, ce qui en fait un composé polyvalent en recherche scientifique .

Liste de composés similaires

- Isobavachalcone

- 4-Hydroxycarotène

- Bavachinine

- Xanthohumol

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à nous contacter !

Propriétés

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDCCSHOGQUSW-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

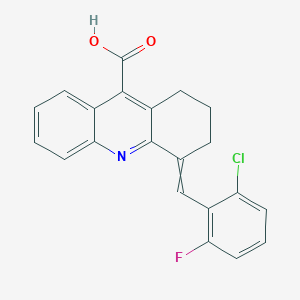

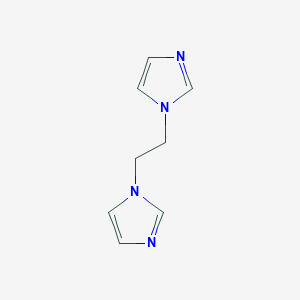

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)

![Propanoic acid, 2-[4-(2-chlorophenoxy)phenoxy]-](/img/structure/B1637859.png)